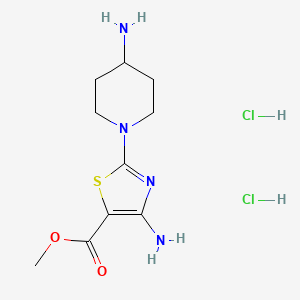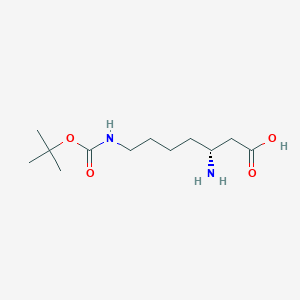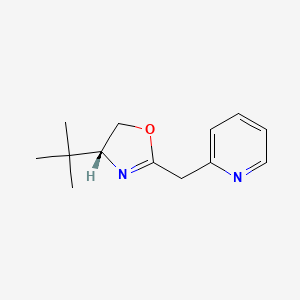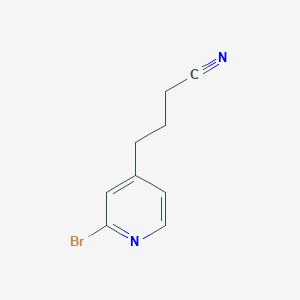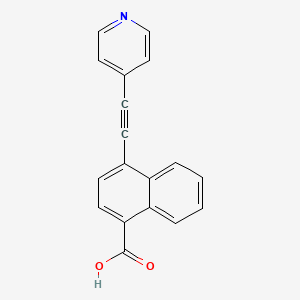![molecular formula C19H18BrN3S3 B8247920 4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8247920.png)
4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is a complex organic compound that belongs to the class of thiadiazolo[3,4-c]pyridines
Preparation Methods
The synthesis of 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves multiple steps. One common synthetic route starts with the bromination of 3,4-diaminopyridine using hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to further reactions to introduce the thiadiazole and bithiophene moieties . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo aromatic nucleophilic substitution reactions with different nucleophiles such as alcohols, amines, and thiols.
Cross-Coupling Reactions: It can participate in Buchwald-Hartwig cross-coupling reactions to form various derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions are typically substituted thiadiazolo[3,4-c]pyridine derivatives with varying functional groups.
Scientific Research Applications
4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: It is used in the development of OFETs and OPVs due to its strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels.
Material Science: The compound is explored for its potential in creating new organic materials with desirable electronic properties.
Biological Research: Derivatives of this compound are studied for their potential biological activities and as building blocks for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine in organic electronics involves its role as an electron acceptor in donor-acceptor systems. The compound’s molecular structure allows for efficient charge transfer and separation, which is crucial for the performance of OFETs and OPVs . The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) levels, which are optimized for charge injection and extraction .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine include:
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: This compound is also used in organic electronics and has similar electron-deficient properties.
4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine: Known for its liquid crystalline properties and applications in device fabrication.
The uniqueness of 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine lies in its specific structural features that enhance its performance in electronic applications, such as the presence of the hexyl and bithiophene groups which contribute to its stability and electronic properties.
Properties
IUPAC Name |
4-bromo-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-[1,2,5]thiadiazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3S3/c1-2-3-4-5-6-12-7-8-15(24-12)16-10-9-14(25-16)13-11-21-19(20)18-17(13)22-26-23-18/h7-11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDLMXGCGLJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CN=C(C4=NSN=C34)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
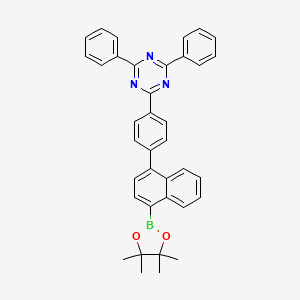

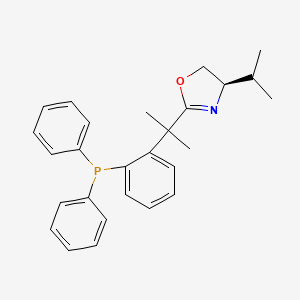
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B8247873.png)
![5-[3-(3,5-dicarboxyphenyl)-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8247874.png)
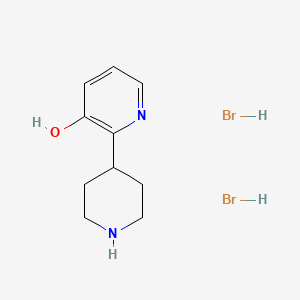

![[(Azepan-4-yl)methyl]dimethylamine dihydrochloride](/img/structure/B8247898.png)
![8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one;hydrochloride](/img/structure/B8247901.png)
